molecular formula C18H24N2O5 B6349006 8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-51-1

8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349006
CAS No.: 1326809-51-1
M. Wt: 348.4 g/mol
InChI Key: FAALWLYPSREOMW-UHFFFAOYSA-N
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Description

8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazoketone or an aziridine derivative.

    Introduction of the Benzoyl Group: The 3-methoxybenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 3-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Ethylation: The ethyl group is introduced through an alkylation reaction, often using ethyl iodide and a strong base like sodium hydride.

    Carboxylation: The carboxylic acid group is typically introduced via a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Products include 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

    Reduction: Products include 3-methoxybenzyl alcohol.

    Substitution: Products vary depending on the nucleophile used, but could include ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The spirocyclic structure can mimic natural products, providing a scaffold for drug design.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its stability and functional diversity.

Mechanism of Action

The mechanism of action of 8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds or π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Ethyl 8-Benzyl-3-Oxo-1-Oxa-8-Azaspiro[4.5]decane-4-Carboxylate

Uniqueness

Compared to similar compounds, 8-Ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to the presence of the ethyl group at the 8-position and the methoxybenzoyl group at the 4-position. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

8-ethyl-4-(3-methoxybenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-3-19-9-7-18(8-10-19)20(15(12-25-18)17(22)23)16(21)13-5-4-6-14(11-13)24-2/h4-6,11,15H,3,7-10,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAALWLYPSREOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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